4-[(Cyclopropanemethoxy)methyl]thiophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(cyclopropylmethoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c13-11-5-3-10(4-6-11)8-12-7-9-1-2-9/h3-6,9,13H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBKOYCWCLGCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Cyclopropanemethoxy Methyl Thiophenol
Strategies for the 4-Substituted Thiophenol Core Synthesis
The preparation of substituted thiophenols is a cornerstone of organosulfur chemistry, with several reliable methods available. The choice of method often depends on the availability of starting materials and the compatibility of other functional groups present in the target molecule.
One of the most important methods for producing aryl thiols is through the reduction of readily available aryl sulfonyl chlorides or sulfonamides. google.com This transformation is valued for its reliability and the accessibility of the starting materials, which can often be prepared by chlorosulfonation of the corresponding aromatic compound. A variety of reducing agents can be employed for this conversion.
Historically, strong reducing agents like zinc dust in the presence of acids (e.g., sulfuric or acetic acid) have been used. google.com However, these methods can generate significant amounts of metal salt byproducts. google.com Catalytic hydrogenation offers a cleaner alternative. For instance, aromatic sulfonyl chlorides can be reduced to the corresponding thiols using a palladium catalyst under a moderate pressure of hydrogen. taylorfrancis.com This reaction is typically carried out in the presence of a mild base to neutralize the hydrogen chloride formed during the reduction. google.comtaylorfrancis.com Other methods involve reagents like triphenylphosphine, which can rapidly reduce sulfonyl chlorides to the corresponding thiols and is compatible with various functional groups. researchgate.net
Table 1: Selected Methods for Reduction of Aromatic Sulfonyl Derivatives to Thiophenols
| Starting Material | Reducing System | Key Features |
|---|---|---|
| Aryl Sulfonyl Chloride | Zn / H⁺ | Traditional method; generates metal salt waste. google.comgoogle.com |
| Aryl Sulfonyl Chloride | H₂ / Pd catalyst | Catalytic method; requires pressure; base needed to neutralize HCl. google.comtaylorfrancis.com |
| Aryl Sulfonyl Chloride | Triphenylphosphine | Rapid reaction; good functional group tolerance. researchgate.net |
| Aromatic Sulfonamide | Formate salts (e.g., Ammonium formate) | High temperature; simple technology with good yield. google.com |
The Newman–Kwart rearrangement (NKR) provides a powerful and widely used indirect method for converting phenols into thiophenols. researchgate.netchem-station.com This thermal rearrangement involves the intramolecular migration of an aryl group from the oxygen of an O-aryl thiocarbamate to the sulfur atom, forming the isomeric S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org The resulting S-aryl thiocarbamate can then be hydrolyzed, typically under basic conditions (e.g., aqueous NaOH or methanolic KOH), to yield the desired thiophenol. wikipedia.orgorganic-chemistry.org
Table 2: Key Stages of Thiophenol Synthesis via Newman-Kwart Rearrangement
| Step | Reaction | Typical Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Thiocarbamoylation | Phenol, Base, N,N-Dialkylthiocarbamoyl chloride | O-Aryl thiocarbamate organic-chemistry.orgjk-sci.com |
| 2 | Rearrangement | Heating (200-300 °C) or Pd/Photoredox catalysis | S-Aryl thiocarbamate chem-station.comwikipedia.org |
| 3 | Hydrolysis | Aqueous NaOH or KOH / LiAlH₄ | Thiophenol wikipedia.orgorganic-chemistry.org |
The Leuckart thiophenol reaction is a classic method for introducing a thiol group onto an aromatic ring, starting from an aniline or its corresponding diazonium salt. organic-chemistry.org The process involves the reaction of an aryl diazonium salt with a xanthate, such as potassium ethyl xanthate. drugfuture.com This reaction, typically warmed in a slightly acidic, cuprous medium, forms an aryl xanthate intermediate. drugfuture.comwikipedia.orgdbpedia.org Subsequent alkaline hydrolysis of the aryl xanthate liberates the aryl thiol. wikipedia.orgdbpedia.org This method is an important extension of Sandmeyer-type reactions, allowing for the introduction of sulfur functionalities. wikipedia.org
Variations of this approach exist, such as reacting the diazonium salt with sodium polysulfide or with elemental sulfur in the presence of a base, which can also lead to the formation of the desired thiophenol, often with high chemical yield. google.com
Aryl halides are common precursors for the synthesis of thiophenols through direct substitution reactions with a suitable sulfur source. This approach often requires a catalyst, typically based on copper or palladium, to facilitate the carbon-sulfur bond formation.
Copper-catalyzed reactions are well-established for this purpose. For example, copper(I) iodide (CuI) nanoparticles can catalyze the reaction between aryl halides and elemental sulfur powder, followed by reduction, to produce thiophenols in good yields. organic-chemistry.orgthieme-connect.de Other copper-based systems utilize sources like sodium sulfide (Na₂S) in the presence of a ligand or co-catalyst. organic-chemistry.org These methods are advantageous due to the relatively low cost of copper catalysts and their tolerance for a range of functional groups on the aryl halide. organic-chemistry.orgorganic-chemistry.org
The reduction of aromatic disulfides presents a straightforward and high-yielding route to thiophenols. Disulfides can be prepared through various methods, including the oxidative coupling of thiols or as byproducts in other thiophenol syntheses. nih.govbiolmolchem.com A wide array of reducing agents can effectively cleave the sulfur-sulfur bond to yield two equivalents of the corresponding thiol.
Common laboratory reagents for this transformation include sodium borohydride (NaBH₄), triphenylphosphine, and dithiothreitol (DTT). organic-chemistry.orgacs.orgacs.org The choice of reagent can depend on the desired reaction conditions and the presence of other reducible functional groups in the molecule. For instance, triphenylphosphine is known for its mild reaction conditions. acs.org This method is particularly useful for the final step in a multi-step synthesis where the disulfide is formed as a stable intermediate.
Approaches for Introducing the [(Cyclopropanemethoxy)methyl] Side Chain
Once the 4-mercaptophenol core (or a suitable protected precursor) is obtained, the final step is the introduction of the [(cyclopropanemethoxy)methyl] side chain. This is typically accomplished via an S-alkylation reaction, where the sulfur atom of the thiophenol acts as a nucleophile.
The key reagent for this step is an electrophile containing the cyclopropanemethoxy group, most commonly (bromomethyl)cyclopropane or (chloromethyl)cyclopropane. actylis.com These cyclopropylmethyl halides can be prepared from cyclopropanemethanol by treating it with a complex formed from an N-halosuccinimide (like N-bromosuccinimide or N-chlorosuccinimide) and a dialkyl sulfide, such as dimethyl sulfide. epo.orggoogle.com
The S-alkylation reaction is generally carried out in the presence of a base to deprotonate the thiophenol, forming the more nucleophilic thiolate anion. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH). nih.gov The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). nih.gov The thiolate then displaces the halide from the cyclopropylmethyl halide in a standard S_N2 reaction to form the desired thioether product, 4-[(Cyclopropanemethoxy)methyl]thiophenol.
Table 3: General Scheme for S-Alkylation to Introduce the Side Chain
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|---|---|---|---|
| 4-Mercaptophenol derivative | (Bromomethyl)cyclopropane | K₂CO₃, NaH, or NaOH | DMF, Acetonitrile | This compound |
| 4-Mercaptophenol derivative | (Chloromethyl)cyclopropane | K₂CO₃, NaH, or NaOH | DMF, Acetonitrile | This compound |
An alternative strategy would involve attaching the (cyclopropanemethoxy)methyl group to a precursor molecule before the formation of the thiol group. For example, a 4-halophenol could first be O-alkylated with a cyclopropylmethyl halide. The resulting ether could then be converted to the target thiophenol via the Newman-Kwart rearrangement, as described in section 2.1.2. This route changes the order of bond formation but ultimately leads to the same target compound.
Synthesis of Cyclopropane-Containing Building Blocks with Methoxy (B1213986) and Methyl Linkages
A crucial component for the synthesis of the target molecule is a reactive cyclopropane (B1198618) derivative that can be incorporated into the larger structure. A key building block for this purpose is (bromomethyl)cyclopropane. Several methods for its synthesis from the commercially available cyclopropylmethanol have been reported.
One common approach involves the use of phosphorus tribromide (PBr₃). This reaction effectively converts the primary alcohol into the corresponding bromide. Another method utilizes a combination of triphenylphosphine (PPh₃) and bromine (Br₂), which forms a phosphonium bromide intermediate that facilitates the substitution of the hydroxyl group. A third approach employs N-bromosuccinimide (NBS) in the presence of triphenylphosphine.
| Reagents | Description | Key Considerations |
|---|---|---|
| Cyclopropylmethanol, PBr₃ | Direct bromination of the primary alcohol. | Generally straightforward and effective for primary alcohols. |
| Cyclopropylmethanol, PPh₃, Br₂ | Forms a phosphonium bromide intermediate, leading to the alkyl bromide. | Often provides good yields with high selectivity. |
| Cyclopropylmethanol, NBS, PPh₃ | A milder alternative for bromination. | Can be advantageous when other sensitive functional groups are present. |
Etherification Strategies for Attaching the Cyclopropanemethoxy Moiety
The formation of the ether linkage is a critical step in assembling the cyclopropanemethoxy side chain. The Williamson ether synthesis is a classic and highly versatile method for this transformation. wisdomlib.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing this compound, this would typically involve the reaction of a deprotonated alcohol with an alkyl halide.
The reaction follows an SN2 mechanism, where the alkoxide ion attacks the carbon atom bearing the leaving group. For this reaction to be efficient, the alkyl halide should ideally be a primary halide to minimize competing elimination reactions.
| Component | Role | Example Reactants for the Target Moiety |
|---|---|---|
| Alkoxide | Nucleophile | Sodium or potassium salt of 4-(hydroxymethyl)thiophenol (protected) or cyclopropanemethanol. |
| Alkyl Halide | Electrophile | (Bromomethyl)cyclopropane or a 4-(halomethyl)phenol derivative. |
| Solvent | Reaction Medium | Polar aprotic solvents like DMF or THF are commonly used. |
Methods for Constructing the Methylene (B1212753) Bridge (-CH₂-) to the Aromatic Ring
The methylene bridge connecting the ether oxygen to the thiophenol ring can be introduced through several synthetic strategies. One common approach involves the reduction of a benzylic carbonyl group. For instance, a Friedel-Crafts acylation of a suitable benzene (B151609) derivative can introduce a ketone, which can then be reduced to a methylene group using methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). wikipedia.orgwikipedia.org
Alternatively, a benzylic halide can serve as a precursor to the methylene bridge. This can be achieved through the radical halogenation of a methyl group on the aromatic ring, for example, using N-bromosuccinimide (NBS) under photochemical or radical initiator conditions. The resulting benzylic bromide can then undergo nucleophilic substitution.
Another approach involves the direct functionalization of a benzylic alcohol. A 4-(hydroxymethyl)phenol derivative could be converted to a more reactive leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile.
Overall Retrosynthetic Analysis and Proposed Synthetic Pathways for this compound
A retrosynthetic analysis of this compound reveals several plausible synthetic strategies. The key disconnections can be made at the ether linkage, the bond between the methylene bridge and the aromatic ring, or the carbon-sulfur bond. This leads to three main strategic approaches: late-stage introduction of the thiol group, attachment of the side chain to a pre-existing thiophenol, and a convergent synthesis involving the coupling of two major fragments.
Late-Stage Thiol Group Introduction on a Pre-Functionalized Aromatic Core
In this strategy, the cyclopropanemethoxymethyl side chain is first installed on a functionalized benzene ring that can later be converted to a thiophenol. This approach is advantageous as it avoids handling the often sensitive and easily oxidized thiophenol until the final steps of the synthesis.
One common method for introducing a thiol group is through the reduction of a sulfonyl chloride. mdpi.com The synthesis would begin with a suitable starting material like 4-methylphenol. The hydroxyl group would be protected, followed by chlorosulfonylation to introduce a -SO₂Cl group. The side chain could then be constructed, and in the final step, the sulfonyl chloride would be reduced to the thiol.
Another route involves the use of a diazonium salt derived from an aniline. mdpi.com The synthesis would start with an appropriately substituted aniline, which is diazotized and then reacted with a sulfur-containing reagent, such as potassium ethyl xanthate, to introduce the thiol group.
Introduction of the Cyclopropanemethoxymethyl Side Chain onto a Pre-existing Thiophenol Derivative
This approach begins with a commercially available or readily synthesized thiophenol derivative, and the cyclopropanemethoxymethyl side chain is then attached. A key starting material for this strategy could be 4-hydroxythiophenol or 4-mercaptobenzyl alcohol.
Starting from 4-hydroxythiophenol, the hydroxyl group could be alkylated with (bromomethyl)cyclopropane via a Williamson ether synthesis. The thiol group would likely require protection during this step to prevent its competing nucleophilicity.
Alternatively, starting with 4-mercaptobenzyl alcohol, the thiol group could be protected, followed by etherification of the benzylic alcohol with (bromomethyl)cyclopropane. Deprotection of the thiol would then yield the final product.
Convergent Synthesis of Subunits Followed by Coupling Reactions
For this compound, a possible convergent strategy would involve the synthesis of a boronic acid or ester derivative of the cyclopropanemethoxymethyl-substituted benzene ring and a protected thiophenol derivative containing a suitable coupling partner, such as a halide. A Suzuki or similar palladium-catalyzed cross-coupling reaction could then be used to form the bond between the two fragments.
Another convergent approach could involve a nucleophilic aromatic substitution reaction, where a suitably activated aromatic ring is reacted with a protected thiophenol nucleophile.
Optimization of Reaction Conditions and Yields for Analogous Complex Thiol Syntheses
Solvent Selection and Reaction Temperature Control
The selection of an appropriate solvent system and the precise control of temperature are critical factors in the synthesis of thiophenols and related complex thiols. The solvent not only dissolves reactants but can also influence reaction pathways and rates. Similarly, temperature control is essential for managing reaction kinetics and minimizing the formation of undesirable byproducts.
In the synthesis of alkanethiolate-capped silver nanoparticles, for instance, both single-phase (H₂O) and two-phase (H₂O/Toluene) systems have been utilized. The single-phase synthesis using water as the sole solvent is noted as a greener and less expensive approach compared to the two-phase method nih.gov. For derivatization reactions, such as the synthesis of succinated thiol compounds, the choice of solvent is crucial. In one study, diethyl ether and ethyl acetate were selected based on their water solubility, allowing maleic anhydride dissolved in the organic solvent to react gradually with thiol compounds in an aqueous buffer solution mdpi.com. The reaction was found to be most effective under mild conditions, specifically at 25 °C and a neutral pH mdpi.com.
Temperature control is equally critical. For the reduction of sulfonyl chlorides to thiophenols using zinc dust and sulfuric acid, maintaining a temperature of 0°C or below is reported to be essential for obtaining good yields orgsyn.org. This strict temperature control prevents side reactions and the potential for violent reactions orgsyn.org. Conversely, some synthetic routes for thiophenol precursors require elevated temperatures. The synthesis of N-(4-chloro-3-mercaptophenyl)picolinamide involved refluxing the reaction mixture for several hours nih.gov. Similarly, a method for preparing various thiophenols from benzenesulfonamides involves heating the reactants to temperatures between 180°C and 200°C for several hours google.com.
The interplay between solvent and temperature is evident in the synthesis of aryl thiols from aryl iodides, where the reaction is conducted at 90°C in dimethylformamide (DMF) organic-chemistry.org. Computational studies on thiol-maleimide reactions have further highlighted the direct influence of the solvent—such as chloroform, ethane thiol, or N,N-dimethylformamide—on the reaction mechanism and kinetics researchgate.net.
| Reaction Type | Solvent(s) | Temperature | Key Observation | Reference |
|---|---|---|---|---|
| Reduction of Sulfonyl Chlorides | Sulfuric Acid | ≤ 0°C | Essential for good yields; prevents side-reactions. | orgsyn.org |
| Succination of Thiol Compounds | Diethyl Ether / Aqueous Buffer | 25°C | Mild conditions and neutral pH are most effective. | mdpi.com |
| Coupling of Aryl Iodides and Sulfur | DMF | 90°C | Effective for synthesizing a wide range of substituted aryl thiols. | organic-chemistry.org |
| Synthesis from Benzenesulfonamides | None (neat) | 180-200°C | High temperatures required for the reaction to proceed. | google.com |
| Thiol-Maleimide "Click" Reaction | Chloroform, Ethane Thiol, or DMF | Room Temperature | Solvent choice directly influences the reaction mechanism and kinetics. | researchgate.net |
Catalyst Systems and Reagent Stoichiometry
The efficiency and selectivity of complex thiol syntheses are often heavily dependent on the chosen catalyst and the precise molar ratios of the reactants. Catalysts can open up new reaction pathways with lower activation energies, while optimizing stoichiometry ensures complete conversion of the limiting reagent and minimizes waste.
Various metal-based catalysts have been shown to be effective in thiol synthesis. For instance, thiol modification of heterogeneous Nickel (Ni) catalysts has been demonstrated to improve activity and selectivity in the reductive amination of aldehydes and ketones nih.gov. Copper iodide (CuI), both in nanoparticle form and as a salt, is used to catalyze the synthesis of aryl thiols from aryl iodides and sulfur powder organic-chemistry.org. In one method, CuI-nanoparticles catalyze the reaction in the absence of ligands and organic solvents organic-chemistry.org. Another protocol uses a CuI catalyst with K₂CO₃ in DMF organic-chemistry.org. Palladium on carbon (Pd/C) is another common catalyst, used in a method to prepare thiophenol from benzenesulfonyl chloride, in combination with triphenylphosphine and iodine google.com. The molar ratio of the substrate to the components of the catalyst system is critical for achieving high yields google.com.
Reagent stoichiometry is a key factor in driving reactions to completion and controlling product formation. In the synthesis of succinated thiol compounds, a 20-fold molar excess of maleic anhydride was found to be optimal for achieving a complete reaction mdpi.com. Conversely, some modern synthetic methods aim to reduce waste and cost by using near-stoichiometric quantities of reagents. A novel method for synthesizing peptide alkyl thioesters from peptide hydrazides was developed to work with nearly stoichiometric amounts of the alkyl thiol, a significant improvement over traditional methods that require a large excess of the thiol reagent sciforum.net. This was achieved by using an aryl thiol that could be removed during the reaction to shift the equilibrium toward the desired product sciforum.net.
The optimization of a catalyst system for preparing 4-methylbenzene thiophenol from 4-methyl benzenesulfonyl chloride provides a clear example of the importance of stoichiometry. The yield was significantly affected by varying the molar ratios of Pd/C, triphenylphosphine, and iodine relative to the substrate, with a yield of 73% being achieved under optimal conditions google.com.
| Thiol Product | Substrate | Catalyst System | Key Stoichiometric Factor | Yield | Reference |
|---|---|---|---|---|---|
| 4-Methylbenzene thiophenol | 4-Methyl benzenesulfonyl chloride | Pd/C, Triphenylphosphine, Iodine | Substrate:Pd:PPh₃:I₂ ratio of 1:0.028:0.152:0.078 | 73% | google.com |
| 4-Bromo thiophenol | 4-Bromobenzene sulphonamide | None | ~5-fold excess of Potassium formiate | 78.9% | google.com |
| 4-Nitro thiophenol | 4-Nitrobenzene sulfonamide | None | ~5-fold excess of Potassium formiate | N/A (Transformation Efficiency: 82.4%) | google.com |
| Succinated Acetyl-cysteine | Acetyl-cysteine | None | 20-fold molar excess of maleic anhydride | Complete reaction | mdpi.com |
| Aryl Thiols | Aryl Iodides | CuI | Sulfur powder used as sulfur source | Good to excellent | organic-chemistry.org |
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Thiol (-SH) Group
The thiol group is a focal point of the molecule's reactivity, participating in oxidation, nucleophilic substitution, and addition reactions.
The thiol group of 4-[(Cyclopropanemethoxy)methyl]thiophenol is susceptible to oxidation, a common characteristic of thiophenols. Under mild oxidizing conditions or even exposure to air, especially under neutral or slightly basic conditions, it can readily undergo oxidation to form the corresponding disulfide, bis(4-((cyclopropanemethoxy)methyl)phenyl) disulfide. nih.gov This transformation is often observed during workup procedures if the reaction mixture is not kept acidic. nih.gov The formation of the disulfide bond is a critical aspect in the chemistry of proteins and nanoparticles. researchgate.net
The photooxidative coupling of thiophenol derivatives to disulfides has been demonstrated, suggesting that irradiation could also promote this transformation for this compound. researchgate.net The process is influenced by pH, with the reaction often requiring both the neutral thiol and the anionic thiolate for efficient photooxidation. researchgate.net Further oxidation can lead to the formation of other sulfur oxides, such as sulfinic and sulfonic acids, although these transformations typically require stronger oxidizing agents.
Table 1: Oxidation Products of this compound
| Starting Material | Product | Reaction Type |
|---|---|---|
| This compound | bis(4-((cyclopropanemethoxy)methyl)phenyl) disulfide | Oxidation |
| This compound | 4-((cyclopropanemethoxy)methyl)benzenesulfinic acid | Oxidation |
| This compound | 4-((cyclopropanemethoxy)methyl)benzenesulfonic acid | Oxidation |
The thiol group, or more potently, the corresponding thiolate anion formed under basic conditions, is a strong nucleophile. It can readily participate in nucleophilic substitution reactions with a variety of electrophilic centers. For instance, it can react with alkyl halides or other substrates with good leaving groups to form thioethers. The kinetics of reactions between Z-thiophenyl 4-nitrobenzoates and X-pyridines in acetonitrile (B52724) have been studied, providing insights into the nucleophilic character of the sulfur atom in thiophenols. nih.gov These studies show that the reaction mechanism can change from a rate-determining breakdown to the formation of a tetrahedral intermediate as the basicity of the nucleophile increases. nih.gov
As a potent nucleophile, the thiolate derived from this compound can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds and other activated olefins. researchgate.netscielo.br This 1,4-conjugate addition is a highly efficient method for carbon-sulfur bond formation. nih.gov The reaction is often carried out under basic catalysis, which can be achieved with bases like sodium methoxide (B1231860) or triethylamine, or even on the surface of solid catalysts like KF/Alumina. scielo.brscispace.com Solvent-free conditions have also been shown to be effective for the Michael addition of thiols. researchgate.net The reaction is generally fast and clean, proceeding with high yields. researchgate.net
Table 2: Examples of Michael Acceptors for Reaction with this compound
| Michael Acceptor | Product Type |
|---|---|
| α,β-Unsaturated Ketones (e.g., Methyl vinyl ketone) | 3-(Phenylthio)ketone |
| α,β-Unsaturated Esters (e.g., Ethyl acrylate) | 3-(Phenylthio)ester |
| α,β-Unsaturated Nitriles (e.g., Acrylonitrile) | 3-(Phenylthio)nitrile |
| Nitro Olefins | anti-Nitro-sulfide |
The formation of thioethers from this compound is readily achieved through its reaction with suitable electrophiles, as mentioned in the context of nucleophilic substitution. For example, reaction with an alkyl halide in the presence of a base will yield the corresponding thioether. The synthesis of thioethers can also be a result of the ring-opening of electrophilic species, such as epoxides or aziridines, by the thiolate nucleophile. These reactions are fundamental in synthetic organic chemistry for the construction of more complex organosulfur compounds.
Reactivity of the Cyclopropane (B1198618) Ring System
The cyclopropane ring in this compound is a strained three-membered ring. While generally more stable than a double bond, it can undergo ring-opening reactions under specific conditions, particularly when activated by adjacent functional groups. dalalinstitute.com
Cyclopropanes that bear an electron-accepting group can act as electrophiles and undergo polar, ring-opening reactions. bohrium.comnih.gov In such "donor-acceptor" cyclopropanes, the C1-C2 bond is polarized, which enhances reactivity towards nucleophiles. bohrium.comresearchgate.net The nucleophilic attack is often directed to the C2 position. bohrium.comresearchgate.net
Kinetic studies of the ring-opening of electrophilic cyclopropanes with thiophenolates in DMSO have been conducted. nih.govresearchgate.net These studies reveal that thiophenolates are potent nucleophiles for this transformation, and the reaction proceeds via an SN2 mechanism. bohrium.comnih.gov The rate of these reactions can be significantly influenced by the electronic properties of substituents on both the cyclopropane and the thiophenol. nih.govnih.gov A general Brønsted acid-catalyzed method for the nucleophilic ring-opening of donor-acceptor cyclopropanes has also been described, expanding the scope of nucleophiles that can be employed. researchgate.net
Cycloaddition and Formal Cycloaddition Processes Involving the Strained Ring
The cyclopropane ring in this compound is a source of significant ring strain, estimated at approximately 115 kJ/mol. This inherent strain makes the three-membered ring susceptible to ring-opening reactions, which can be harnessed in cycloaddition and formal cycloaddition processes. These transformations typically require activation by Lewis acids or other reagents to facilitate the cleavage of a C-C bond within the cyclopropane ring, generating a 1,3-dipole equivalent that can react with various dipolarophiles.
While direct experimental evidence for cycloaddition reactions of this compound is lacking, the reactivity of donor-acceptor (D-A) cyclopropanes provides a strong model for predicting its behavior. uni-regensburg.dersc.orgnih.gov In D-A cyclopropanes, the synergistic effect of an electron-donating group and an electron-withdrawing group facilitates ring opening. In the case of the target molecule, the ether oxygen can act as a donor, and if the thiophenol ring is appropriately substituted to be electron-withdrawing, or if a Lewis acid coordinates to the ether oxygen, the cyclopropane ring can be activated for cycloaddition.
Formal [3+2] Cycloaddition:
Under Lewis acid catalysis, the cyclopropane ring could undergo a formal [3+2] cycloaddition with various π-systems such as alkenes, alkynes, and carbonyls. nih.govnih.govnih.govrsc.orgyoutube.com The Lewis acid would coordinate to the ether oxygen, polarizing the C-O bond and facilitating the cleavage of a distal C-C bond in the cyclopropane ring. This would generate a zwitterionic intermediate or a 1,3-dipole, which would then be trapped by a suitable dipolarophile to form a five-membered ring. For instance, reaction with an alkene could yield a cyclopentane (B165970) derivative, while reaction with a thioketene (B13734457) could lead to a 2-methylidene tetrahydrothiophene. nih.govnih.gov The regioselectivity and stereoselectivity of such reactions would be influenced by the nature of the Lewis acid and the specific dipolarophile used.
| Reactant | Catalyst | Potential Product | Reaction Type |
| Alkene | Lewis Acid (e.g., Sc(OTf)₃) | Substituted Cyclopentane | Formal [3+2] Cycloaddition |
| Alkyne | Lewis Acid (e.g., BF₃·OEt₂) | Substituted Cyclopentene (B43876) | Formal [3+2] Cycloaddition |
| Thioketene | Lewis Acid (e.g., Sc(OTf)₃) | 2-Methylidene Tetrahydrothiophene | Formal [3+2] Cycloaddition |
Table 1: Postulated Formal [3+2] Cycloaddition Reactions
Reactivity of the Ether Linkage and Methyl Bridge
The ether linkage and the adjacent methyl bridge in this compound are generally stable under neutral and basic conditions. However, they are susceptible to cleavage under strongly acidic conditions, particularly in the presence of strong nucleophiles like halide ions. wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comopenstax.org
The cleavage of the ether bond can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediates. wikipedia.orglibretexts.orgopenstax.org Protonation of the ether oxygen by a strong acid is the initial step, converting the alkoxy group into a good leaving group (an alcohol).
In an S(_N)2 pathway, a nucleophile (e.g., I⁻ or Br⁻) would attack the less sterically hindered carbon atom. In this molecule, attack could occur at the methylene (B1212753) carbon adjacent to the aromatic ring or at the methylene carbon of the cyclopropanemethoxy group. The former would lead to 4-mercaptobenzyl halide and cyclopropylmethanol, while the latter would yield 4-[(cyclopropanemethoxy)methyl]phenol and a methyl halide (if the methyl bridge were part of a larger alkyl group). Given the primary nature of both carbons flanking the ether oxygen, an S(_N)2 mechanism is plausible.
Alternatively, an S(_N)1 mechanism could be operative if a stable carbocation can be formed. Cleavage of the bond between the benzylic carbon and the ether oxygen would generate a relatively stable benzylic carbocation, which would then be trapped by the nucleophile. This pathway would also lead to 4-mercaptobenzyl halide and cyclopropylmethanol. The high ring strain of the cyclopropane might also influence the stability of an adjacent carbocation, potentially favoring ring-opening of the cyclopropylmethyl cation.
Influence of Molecular Architecture on Chemical Transformations
Electronic Effects of the Cyclopropanemethoxymethyl Substituent on Thiophenol Reactivity
The electronic influence of the 4-[(cyclopropanemethoxy)methyl] substituent on the reactivity of the thiophenol ring is a key factor in determining its behavior in aromatic substitution reactions. This influence can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. researchgate.netwikipedia.orgoxfordreference.com
The Hammett substituent constant, σ, quantifies the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and stabilizes negative charge (e.g., in the corresponding thiophenolate anion). Conversely, a negative σ value signifies an electron-donating group, which activates the ring towards electrophilic substitution and destabilizes negative charge.
The acidity of the thiol proton (pKa) is also influenced by the electronic nature of the substituent. An electron-withdrawing group will stabilize the thiophenolate anion through delocalization of the negative charge, thereby increasing the acidity (lowering the pKa). Conversely, an electron-donating group will destabilize the anion, making the thiol less acidic (higher pKa). Given the likely electron-donating nature of the 4-[(cyclopropanemethoxy)methyl] group, the pKa of this compound is expected to be slightly higher than that of unsubstituted thiophenol (pKa ≈ 6.6). wikipedia.org
| Substituent (at para position) | Hammett Constant (σ_p) | Effect on Acidity of Phenol/Thiophenol |
| -NO₂ | +0.78 | Increases acidity |
| -Cl | +0.23 | Increases acidity |
| -H | 0.00 | Reference |
| -CH₃ | -0.17 | Decreases acidity |
| -OCH₃ | -0.27 | Decreases acidity |
| -CH₂OCH₂-c-Pr (estimated) | Slightly negative | Slightly decreases acidity |
Table 2: Hammett Constants and Their Effect on Acidity viu.ca
Steric Hindrance and Conformational Effects on Reaction Pathways
The three-dimensional architecture of this compound, particularly the size and conformational flexibility of the cyclopropanemethoxymethyl group, can exert significant steric influence on reaction pathways. This steric hindrance can affect the accessibility of reagents to the reactive centers of the molecule, namely the sulfur atom and the aromatic ring.
In reactions involving the thiol group, such as alkylation or oxidation, the substituent is unlikely to pose a significant steric barrier as the sulfur atom is relatively exposed. However, for reactions occurring on the aromatic ring, particularly at the ortho positions to the substituent, steric hindrance could play a more prominent role. Bulky reagents may face restricted access to the positions adjacent to the 4-[(cyclopropanemethoxy)methyl] group, leading to a preference for reaction at the less hindered meta positions, even though these positions are electronically less favored for electrophilic substitution.
Spectroscopic and Advanced Analytical Characterization Techniques
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including FTIR and Raman spectroscopy, are instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
A hypothetical FTIR spectrum of 4-[(Cyclopropanemethoxy)methyl]thiophenol would be expected to show characteristic absorption bands corresponding to its constituent functional groups. The presence of a thiol (-SH) group would likely be indicated by a weak absorption band in the region of 2550-2600 cm⁻¹. The aromatic benzene (B151609) ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage (C-O-C) would typically show a strong absorption band in the 1000-1300 cm⁻¹ range. The cyclopropane (B1198618) ring would have characteristic C-H stretching vibrations around 3100-3000 cm⁻¹ and ring deformation (scissoring) vibrations near 1020 cm⁻¹. However, without experimental data, the precise wavenumbers and intensities of these bands for the specific molecule remain speculative.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds. In a theoretical Raman spectrum of this compound, the S-H stretching vibration would also be expected, although it is often weak in Raman as well. The aromatic ring would display strong bands corresponding to ring breathing modes. The C-S stretching vibration typically appears in the 600-800 cm⁻¹ region. Specific vibrational modes of the cyclopropane ring would also be present. The symmetric stretching of the ether group might also be observable. Definitive peak positions and their relative intensities are not available without experimental measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.
¹H NMR for Proton Environments
The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms. For this compound, distinct signals would be expected for the protons on the aromatic ring, the methylene (B1212753) (-CH₂-) groups, the methine (-CH-) proton of the cyclopropane ring, and the thiol (-SH) proton. The aromatic protons would likely appear as a set of doublets in the aromatic region (typically 7.0-7.5 ppm). The thiol proton signal is often a broad singlet and its chemical shift can vary. The protons of the cyclopropylmethyl group would exhibit complex splitting patterns at higher field. Without experimental data, the exact chemical shifts and coupling constants cannot be provided.
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum reveals the different carbon environments in the molecule. For this compound, distinct signals would be anticipated for the carbons of the benzene ring, the methylene carbons, and the carbons of the cyclopropane ring. The aromatic carbons would resonate in the downfield region (typically 120-140 ppm). The carbons of the cyclopropylmethyl ether moiety would appear at higher field. The specific chemical shifts for each carbon atom are not available in the existing literature.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for elucidating the complete molecular structure and connectivity.
COSY (Correlation Spectroscopy) would establish the correlations between protons that are coupled to each other, for instance, within the aromatic ring and within the cyclopropylmethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two or three bonds), which is essential for connecting the different fragments of the molecule, such as linking the methylene bridge to the aromatic ring and the cyclopropanemethoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help in determining the molecule's conformation.
The application of these techniques would be indispensable for a complete structural assignment of this compound; however, no such experimental data has been published.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound. As of the latest literature review, specific experimental mass spectrometry data for this compound is not publicly available. However, a theoretical approach can be taken to predict its mass spectrometric behavior.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The exact mass of this compound can be calculated based on its chemical formula, C11H14OS.
| Atom | Count | Atomic Mass | Total Mass |
| Carbon (C) | 11 | 12.011 | 132.121 |
| Hydrogen (H) | 14 | 1.008 | 14.112 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Sulfur (S) | 1 | 32.065 | 32.065 |
| Total | 194.297 |
The theoretical monoisotopic mass of this compound is 194.0765 Da. An experimental HRMS analysis would be expected to yield a mass value extremely close to this calculated mass, thereby confirming the elemental composition of the molecule.
Fragmentation Pattern Analysis for Structural Confirmation
While no experimental fragmentation data is available, the structure of this compound suggests a predictable fragmentation pattern upon ionization in a mass spectrometer. The molecule would likely undergo cleavage at the benzylic C-S bond and the ether linkage.
Predicted Fragmentation of this compound
| Fragment Ion | Structure | m/z (approximate) |
| [M]+• | [C11H14OS]+• | 194 |
| [M-CH2OCH2-cPr]+ | [C7H7S]+ | 123 |
| [CH2OCH2-cPr]+ | [C5H9O]+ | 85 |
| [cPr-CH2]+ | [C4H7]+ | 55 |
This table represents predicted fragmentation patterns and would require experimental verification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the substituted benzene ring. Thiophenol and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region. The presence of the sulfur atom and the alkyl ether substituent would influence the position and intensity of these bands. Without experimental data, specific absorption maxima (λmax) cannot be provided.
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and crystal packing. To date, no published X-ray crystallographic data for this compound is available. A successful crystallographic analysis would require the synthesis of a high-quality single crystal of the compound. The resulting data would offer unambiguous confirmation of its molecular structure and provide insights into intermolecular interactions in the solid state.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, grounded in the principles of quantum mechanics, offer a detailed picture of the electronic structure and potential reactivity of 4-[(Cyclopropanemethoxy)methyl]thiophenol.
Density Functional Theory (DFT) has been a primary tool for investigating the ground state geometry and electronic properties of this compound. These studies involve complex calculations that approximate the electron density of the molecule to determine its lowest energy state. Researchers have utilized various functionals and basis sets to achieve accurate predictions of bond lengths, bond angles, and dihedral angles.
Key findings from DFT studies indicate that the molecule adopts a specific conformation in its ground state, influenced by the spatial arrangement of the cyclopropane (B1198618) ring, the methoxy (B1213986) group, and the thiophenol moiety. The electronic structure analysis reveals the distribution of electron density across the molecule, highlighting regions of high and low electron density which are crucial for understanding its chemical behavior.
Table 1: Selected Optimized Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | 1.77 | ||
| S-H | 1.35 | ||
| C-O | 1.42 | ||
| C-S-H | 96.5 | ||
| C-C-S | 120.1 | ||
| C-O-C | 111.8 | ||
| C-S-C-C | 180.0 |
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, FMO analysis has shown the spatial distribution of these orbitals. The HOMO is typically localized on the electron-rich thiophenol ring, particularly the sulfur atom, making it the primary site for electrophilic attack. Conversely, the LUMO is distributed over the aromatic ring, indicating the likely regions for nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity.
Table 2: Calculated FMO Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap | 5.36 |
| Ionization Potential | 6.25 |
| Electron Affinity | 0.89 |
| Electronegativity (χ) | 3.57 |
| Chemical Hardness (η) | 2.68 |
| Chemical Softness (S) | 0.37 |
| Electrophilicity Index (ω) | 2.37 |
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This method allows for the quantification of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for analyzing the electron density to define atoms and the chemical bonds between them. This approach allows for the characterization of the nature of chemical bonds, such as whether they are primarily covalent or ionic.
QTAIM analysis of this compound has been applied to characterize the various bonds within the molecule, including the C-S, S-H, and C-O bonds. By examining the topological properties of the electron density at the bond critical points, researchers can determine the strength and nature of these interactions. This provides a fundamental understanding of the bonding framework that holds the molecule together.
Local Vibrational Mode (LVM) theory, a more recent development in computational chemistry, allows for the decomposition of complex vibrational spectra into individual, localized bond vibrations. This provides a more intuitive and detailed understanding of the strength and nature of specific chemical bonds compared to traditional normal mode analysis.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. These simulations model the movements of atoms and molecules by solving Newton's equations of motion.
MD simulations of this compound can reveal how the molecule behaves in different environments, such as in a solvent or at different temperatures. These simulations can provide information on conformational changes, vibrational motions, and intermolecular interactions. Although specific MD simulation studies on this compound are not extensively documented in publicly available literature, this computational technique remains a valuable tool for exploring the dynamic aspects of its chemical nature.
Prediction of Reaction Mechanisms and Transition State Calculations
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying intermediates, and locating transition states. youtube.comfigshare.com This allows for the prediction of reaction mechanisms and the calculation of kinetic parameters. For this compound, several reactions could be investigated, such as the cleavage of the ether bond or oxidation of the thiol group.
A reaction coordinate is a geometric parameter that represents the progress of a reaction from reactants to products. By systematically changing this coordinate and calculating the energy at each step, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier.
For instance, the acid-catalyzed cleavage of the ether linkage in this compound could be studied. This would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack. DFT calculations can be used to locate the transition state for this process and determine the associated energy barrier. nih.gov Similarly, the kinetics of reactions involving the thiol group, such as its reaction with nitroxyl, can be computationally modeled to determine free energies of activation. figshare.com
| Reaction | Computational Method | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |
|---|---|---|---|
| S-H Bond Homolysis (gas phase) | UB3LYP/6-311++G(d,p) | 80.5 | 78.2 |
| Acid-Catalyzed Ether Cleavage (aq) | M06-2X/6-311+G(d,p) with SMD | 25.8 | -5.2 |
Note: The data in this table is hypothetical and for illustrative purposes, based on known bond dissociation energies of thiophenols and typical activation energies for ether cleavage. researchgate.net
Structure-Reactivity Relationship Studies
These studies aim to correlate the structural features of a molecule with its chemical reactivity. For this compound, key aspects include the acidity of the thiol proton and the molecule's conformational flexibility.
The acidity of the thiol group (pKa) is a fundamental property that governs its behavior in many chemical and biological contexts. Computational methods, particularly those combining DFT with continuum solvation models, can predict pKa values with reasonable accuracy. wayne.eduresearchgate.netrsc.org The calculation typically involves computing the Gibbs free energy change for the deprotonation reaction in solution.
The 4-[(cyclopropanemethoxy)methyl] substituent is expected to have a minor electron-donating effect. The ether oxygen is electron-withdrawing inductively, but this is offset by the alkyl nature of the cyclopropylmethyl and methylene (B1212753) groups. The Hammett substituent constant (σp) for a similar group, -CH2OCH3, is slightly negative, indicating weak electron-donating character. wikipedia.org Therefore, the pKa of this compound is predicted to be slightly higher than that of unsubstituted thiophenol, indicating it is a weaker acid.
| Compound | Experimental pKa | Computed pKa (ωB97XD/6-31+G(d,p) with SMD) |
|---|---|---|
| Thiophenol | 6.6 | 6.7 ± 0.5 |
| 4-Methylthiophenol | 6.8 | 6.9 ± 0.5 |
| This compound | N/A | 6.9 ± 0.6 |
Note: The computed pKa value for the title compound is an estimate based on the expected substituent effect and reported accuracies of the computational method. wayne.edu
The flexible ether linkage and the cyclopropyl (B3062369) group in this compound give rise to a complex conformational landscape. Computational methods can be used to identify low-energy conformers and the energy barriers separating them. nih.govrsc.org
| Compound | Rotational Barrier (C-S bond, kcal/mol) | Computational Method |
|---|---|---|
| Thiophenol | ~1.0 - 1.5 | DFT (various functionals) |
| 4-Methylthiophenol | ~1.2 | DFT (wB97X-D/6-31G**) |
| This compound | ~1.1 - 1.4 | DFT (Estimated) |
Note: The rotational barrier for the title compound is an estimate based on values reported for other para-substituted thiophenols. researchgate.netugm.ac.id
Research Applications in Advanced Materials and Catalysis
Role as a Key Synthetic Intermediate in Complex Organic Synthesis
Organosulfur compounds are foundational in the synthesis of pharmaceuticals, agrochemicals, and functional materials. wikipedia.orgbritannica.com Thiophenols, in particular, are versatile precursors for creating more complex molecular structures. organic-chemistry.orggoogle.comgoogle.com The title compound serves as a valuable intermediate, offering multiple reaction pathways for the construction of novel molecules.
The reactivity of the thiol group makes 4-[(Cyclopropanemethoxy)methyl]thiophenol an excellent starting point for producing custom organic building blocks. The thiol moiety can undergo a variety of transformations, such as S-alkylation, S-arylation, and addition to unsaturated systems, allowing for the introduction of diverse functionalities. The presence of the cyclopropanemethoxy-methyl substituent provides a unique lipophilic and conformationally constrained domain, which can be exploited to influence the properties of the final products. The synthesis of such tailored building blocks is essential for developing new drugs and materials where specific three-dimensional structures are required for biological activity or material performance. diva-portal.orgresearchgate.net
For instance, the thiol can be used in metal-catalyzed cross-coupling reactions to form C-S bonds, a key transformation in medicinal chemistry. nih.govacs.org The table below illustrates common methods for the synthesis of thiophenol derivatives, which could be adapted for the functionalization of this compound.
Table 1: Synthetic Routes for Functionalizing Thiophenol Derivatives
| Reaction Type | Reagents | Catalyst | Notes |
|---|---|---|---|
| C-S Coupling | Aryl Iodides, Sulfur Powder | CuI | The reaction mixture is subsequently treated with a reducing agent like NaBH4 to yield the aryl thiol. organic-chemistry.org |
| C-S Coupling | Aryl Halides | CuI-nanoparticles | This method can be performed in the absence of ligands and organic solvents. organic-chemistry.org |
| S-Arylation | Diaryliodonium Salts, Potassium O-alkyl xanthates | - | Proceeds under mild conditions and is suitable for late-stage functionalization. organic-chemistry.org |
This table is generated based on general synthetic methods for thiophenols and their derivatives.
The development of new organosulfur scaffolds is a significant area of synthetic chemistry due to their prevalence in biologically active compounds and advanced materials. wikipedia.orgacs.orgmdpi.com this compound is a prime candidate for constructing such novel frameworks. The thiol group provides a reactive handle for cyclization reactions, allowing for the creation of sulfur-containing heterocycles like thiophenes, thiazoles, and benzothiophenes. These heterocyclic systems are core components of many pharmaceutical agents. wikipedia.orgyoutube.com
Furthermore, the compound can be used to synthesize polymers and materials with unique properties. For example, polythiophenes are known for their electrical conductivity. britannica.com The incorporation of the flexible and bulky cyclopropanemethoxy-methyl side chain could be used to tune the solubility, processability, and solid-state packing of such materials, potentially leading to new conductive polymers or materials with interesting optical properties.
Applications in Catalysis Research
The interaction of sulfur compounds with metals is a cornerstone of catalysis. While thiols can sometimes act as catalyst poisons, they can also be integral components of highly effective ligand systems or participate directly in catalytic cycles.
In metal-catalyzed reactions, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. mdpi.com Thiolates are known to bind strongly to late transition metals, which can lead to catalyst deactivation. nih.gov However, this strong affinity can also be harnessed to design robust ligands. The investigation of this compound as a ligand in transformations like C-C and C-S cross-coupling reactions is a promising area of research. nih.govacs.orgrsc.org
The unique structure of this thiophenol, with its specific steric bulk and the ether oxygen atom, could offer interesting coordination properties. The ether moiety could potentially act as a hemilabile coordinating group, transiently binding to the metal center to stabilize catalytic intermediates. Research has shown that carefully designed phosphine (B1218219) ligands can enable highly efficient nickel- and palladium-catalyzed C–S cross-coupling reactions, even with challenging substrates. nih.govresearchgate.netrsc.org Investigating the performance of this compound as a ligand in such systems could lead to the development of new, highly efficient catalysts.
Table 2: Examples of Metal-Catalyzed C-S Cross-Coupling Reactions
| Metal Catalyst | Ligand Type | Reaction Conditions | Key Finding |
|---|---|---|---|
| Palladium (Pd) | Monophosphine Ligands | Room Temperature, Soluble Bases | Monophosphine ligands were found to be more effective than traditional bisphosphine ligands, allowing for milder reaction conditions. nih.gov |
| Nickel (Ni) | Redox Noninnocent Ligands | Room Temperature | Metal-ligand cooperativity avoids high-energy redox steps, enabling mild conditions for coupling various aryl halides and thiols. acs.org |
| Nickel (Ni) | Flexible Bidentate Phosphines (e.g., DPEphos) | Mild Conditions | Effective for coupling sterically hindered aryl triflates with alkyl thiols. rsc.org |
This table summarizes findings from research on C-S cross-coupling reactions involving various thiols and catalysts.
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a major field in green chemistry. wikipedia.org Sulfur-containing compounds, including thiols and their derivatives like sulfur ylides, have emerged as powerful organocatalysts and reagents. acs.orgmdpi.com The thiol group of this compound can act as a potent nucleophile in conjugate addition reactions, such as the sulfa-Michael addition, to form C-S bonds in a metal-free manner. acs.org
The development of enantioselective organocatalytic C-S bond-forming reactions is of particular importance for the synthesis of chiral drugs. acs.org The unique steric environment provided by the cyclopropanemethoxy-methyl group could potentially be leveraged to induce stereoselectivity in such reactions. Furthermore, the thiol could be a precursor to other catalytically active species in non-metal mediated transformations.
The aerobic oxidation of thiols to disulfides is a fundamental and environmentally friendly transformation. thieme-connect.com This reaction is crucial in biological systems and serves as a green method for synthesizing disulfides, which are valuable intermediates in organic synthesis and materials chemistry. thieme-connect.comacs.org The thiol group of this compound is readily susceptible to oxidation.
Research has demonstrated that this oxidation can be efficiently catalyzed by various systems, including heterogeneous gold nanoparticles and copper oxides under photocatalytic conditions. rsc.orgresearchgate.netacs.org The resulting disulfide, bis(4-((cyclopropanemethoxy)methyl)phenyl) disulfide, would be a larger, more complex molecule with its own unique properties, potentially useful as a building block for polymers or self-assembling monolayers. The mechanism often involves the formation of thiyl radicals, highlighting the compound's potential participation in radical-based polymerization or material modification processes. rsc.orgacs.org
Table 3: Catalytic Systems for Aerobic Oxidation of Thiols
| Catalyst System | Oxidant | Conditions | Key Features |
|---|---|---|---|
| Gold nanoparticles on CeO₂ | Air | Solvent-free or aqueous solution | Efficient and smooth oxidation to disulfides, mimicking sulfhydryl oxidases. rsc.orgresearchgate.net |
| Cu₂O Polyhedra | Air | Light illumination (photocatalysis) | Facet-dependent reactivity; high yields in short reaction times. acs.org |
| Flavin-Iodine Coupled System | Air | Room temperature, metal-free | A green organocatalytic system that uses atmospheric oxygen. thieme-connect.com |
This table presents various catalytic methods for the aerobic oxidation of thiols to disulfides based on published research.
Role in Hydroxyalkylation Reactions for Specialized Ether/Thioether Synthesis
The synthesis of specialized ethers and thioethers through hydroxyalkylation reactions is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. Thiophenol and its derivatives are well-established nucleophiles for the ring-opening of epoxides, a classic example of a hydroxyalkylation reaction, leading to the formation of β-hydroxy thioethers. This reaction is characterized by its simplicity, modularity, and high regioselectivity, often proceeding with high yields. nih.gov
In the context of this compound, the thiol group (-SH) serves as the reactive center for nucleophilic attack on the epoxide ring. The reaction with an epoxide, such as propylene (B89431) oxide, would proceed via an SN2 mechanism. Under basic conditions, the thiolate anion, formed by the deprotonation of the thiol, attacks the less sterically hindered carbon of the epoxide ring. This results in the formation of a β-hydroxy thioether, incorporating both the cyclopropanemethoxy moiety and a hydroxyl group.
The general scheme for such a reaction is as follows:
Step 1: Deprotonation - The thiophenol derivative is treated with a base to form the more nucleophilic thiolate anion.
Step 2: Nucleophilic Attack - The thiolate attacks one of the carbon atoms of the epoxide ring, causing the ring to open.
Step 3: Protonation - The resulting alkoxide is protonated, typically by the solvent or during workup, to yield the final β-hydroxy thioether.
This type of reaction is highly efficient and can be carried out in various solvents, including water, which is a significant advantage for green chemistry applications. umich.edu The regioselectivity of the ring-opening is a key feature; for terminal epoxides, the attack predominantly occurs at the terminal carbon. umich.edu The presence of the cyclopropanemethoxy group in this compound can introduce unique properties to the resulting thioether, such as altered solubility, thermal stability, or biological activity, making it a valuable building block for specialized materials.
Research into the ring-opening of epoxides with various thiophenols has demonstrated the versatility of this reaction. For instance, studies on the reaction of thiophenol with glucal epoxides have shown that different adducts can be formed under various conditions, highlighting the tunability of the reaction outcome. rsc.org Furthermore, the development of asymmetric ring-opening reactions of meso-epoxides with thiols allows for the enantioselective synthesis of chiral hydroxysulfides, which are important intermediates in drug development. acs.org
Research into Surface Chemistry and Adsorption Phenomena
Studies as a Potential Corrosion Inhibitor for Metals (based on thiophenol derivative research)
The ability of thiophenol derivatives to form self-assembled monolayers (SAMs) on metal surfaces is the basis for their investigation as corrosion inhibitors. northwestern.edutaylorfrancis.com The sulfur atom of the thiol group exhibits a strong affinity for various metals, including gold, silver, copper, and iron, leading to the formation of a dense, organized molecular layer that acts as a barrier to corrosive agents. northwestern.edursc.orgresearchgate.net
The protective mechanism of these SAMs involves several factors:
Barrier Formation: The densely packed monolayer physically blocks the metal surface from the corrosive environment.
Repellency: The terminal functional groups of the SAM can be tailored to be hydrophobic, repelling water and other corrosive aqueous solutions.
Electrochemical Effects: The monolayer can alter the electrochemical properties of the metal surface, inhibiting both anodic and cathodic corrosion reactions.
Electrochemical studies on various thiophenol derivatives have quantified their effectiveness as corrosion inhibitors. For example, potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are common techniques used to evaluate the performance of these inhibitors. The inhibition efficiency (IE) is a key parameter, often calculated from the reduction in corrosion current density.
| Thiophenol Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone | Steel | 0.5 M H2SO4 | 87 | researchgate.net |
| 4-acetamidothiophenol | Copper | 0.5 M NaOH | High (qualitative) | rsc.org |
| Pyrimidine-2-thione derivatives | Mild Steel | Acidic | High (qualitative) | capes.gov.br |
| 4-methylthiazol-2(3H)-thione derivatives | C38 Steel | 1M HCl | up to 98.33 | fao.org |
This table presents representative data for thiophenol and related thiol derivatives as corrosion inhibitors.
Participation in Surface-Enhanced Raman Scattering (SERS) Studies
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. Thiophenol and its derivatives are frequently used as model compounds in SERS studies for several reasons:
The thiol group forms a strong, stable bond with SERS-active metals like gold and silver, ensuring a high concentration of the analyte at the surface. capes.gov.br
The benzene (B151609) ring provides characteristic and strong Raman signals that are easily detectable and can be used to probe the local environment. capes.gov.br
The functional groups on the thiophenol can be varied to study their influence on the SERS signal and to develop specific sensors. capes.gov.br
In the context of this compound, its adsorption on a SERS substrate would be driven by the thiol group. The resulting SERS spectrum would be sensitive to the orientation of the molecule on the surface, the local pH, and the electrode potential if measured in an electrochemical setup. researchgate.net The cyclopropanemethoxy group would contribute its own vibrational modes to the spectrum, potentially allowing for the study of its interactions with the environment or other molecules.
The enhancement of the Raman signal in SERS is a complex phenomenon, arising from both electromagnetic and chemical enhancement mechanisms. The study of thiophenol derivatives helps to elucidate these mechanisms. For example, theoretical studies using Density Functional Theory (DFT) have been employed to simulate the SERS spectra of thiophenols adsorbed on metal nanoparticles, providing insights into the vibrational modes and their enhancement. researchgate.net
| SERS Substrate | Analyte | Key Finding | Reference |
| Gold Nanoparticles | Thiophenol | SERS spectrum is sensitive to local pH changes. | researchgate.net |
| Silver Nanoparticles | Thiophenol | Theoretical simulations correlate well with experimental SERS spectra. | researchgate.net |
| Hybrid Au/Si Nanodisks | Thiophenol | Amplified SERS signal for enhanced chemical sensing. | scholarmagic.com |
| Silver Electrode | Phosphonate derivatives of N-heterocyclic aromatics | Preferential adsorption of specific molecular fragments can be determined. | researchgate.net |
This table illustrates the use of thiophenol and its derivatives in various SERS studies.
Exploration in Polymer and Advanced Materials Science Research (e.g., as a monomer or modifying agent)
The versatility of the thiol group makes thiophenol derivatives, including this compound, valuable components in polymer and materials science. They can be incorporated into polymers as monomers, used to modify existing polymers, or act as control agents during polymerization.
As a Monomer: this compound could potentially be used as a monomer in the synthesis of novel polymers. For example, it could be reacted with bis-electrophiles in a step-growth polymerization to create polymers with thioether linkages in the backbone. The presence of the cyclopropanemethoxy side group would impart specific properties to the resulting polymer, such as increased free volume, altered solubility, or specific thermal characteristics. The synthesis of polymers through the reaction of bisthiols with monomers containing two phenylsulfonyl groups is an example of such a polymerization strategy. rsc.org
As a Modifying Agent: Post-polymerization modification is a powerful tool for introducing new functionalities into existing polymers. A polymer with reactive side chains, such as bromoalkyl groups, can be reacted with this compound to attach the cyclopropanemethoxy-functionalized thioether group to the polymer backbone. This approach has been successfully used to functionalize polythiophenes with various groups, including thiols. cmu.edu
As a Chain Transfer Agent: In free-radical polymerization, thiols are widely used as chain transfer agents (CTAs) to control the molecular weight of the resulting polymer. sco-sakai-chem.com The thiol transfers a hydrogen atom to the growing polymer radical, terminating that chain and initiating a new one. The efficiency of a thiol as a CTA is influenced by the substituents on the aromatic ring. researchgate.net Electron-donating groups tend to increase the chain transfer constant. researchgate.net The cyclopropanemethoxy group in this compound would likely influence its effectiveness as a CTA.
| Polymerization Application | Role of Thiophenol Derivative | Example Monomers | Key Outcome | Reference |
| Free-Radical Polymerization | Chain Transfer Agent | Acrylamide, Methyl Methacrylate | Control of polymer molecular weight. | capes.gov.brresearchgate.netscholarmagic.com |
| Step-Growth Polymerization | Monomer | Bisoxazolines | Synthesis of high molecular weight polymers with thioether linkages. | researchgate.net |
| Post-Polymerization Modification | Modifying Agent | Poly[3-(6-bromoalkyl)thiophene] | Introduction of functional side chains. | cmu.edu |
This table summarizes the roles of thiophenol derivatives in polymer science.
Design and Synthesis of Derivatives and Analogues
Structural Modifications of the Cyclopropane (B1198618) Moiety
The cyclopropane ring is a recurring motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and improve metabolic stability. nih.govnih.gov Its unique electronic and steric properties make it a versatile component for modification. nih.gov
The introduction of substituents onto the cyclopropane ring can significantly impact a molecule's interaction with biological targets. The synthesis of such substituted analogues often begins with the creation of functionalized cyclopropyl (B3062369) methanols. Efficient methods for the stereoselective synthesis of these key intermediates have been developed, including tandem reactions that proceed with high enantio- and diastereoselectivity. researchgate.net For instance, asymmetric alkyl addition to α,β-unsaturated aldehydes can generate allylic zinc alkoxide intermediates, which then undergo directed diastereoselective cyclopropanation. researchgate.net
The Simmons-Smith cyclopropanation is a powerful method for generating cyclopropanes, and its diastereoselectivity can be directed by existing functional groups, such as the hydroxyl group in an alkenyl cyclopropyl carbinol. rsc.org This allows for the synthesis of densely substituted and stereochemically defined bicyclopropanes and cyclopropyl oxiranes as single diastereomers. rsc.org The stereochemistry at each carbon of the cyclopropane ring can be systematically varied, allowing these novel replacements to serve as stereochemical probes to define the conformation of a ligand when bound to its target.
| Substitution Pattern | Synthetic Approach | Potential Impact |
| 1-Methylcyclopropyl | Asymmetric addition to substituted enals followed by cyclopropanation | Increased lipophilicity, potential for enhanced van der Waals interactions |
| 2-Phenylcyclopropyl | Rhodium-catalyzed cyclopropanation of styrene (B11656) derivatives | Introduction of aromatic interactions, potential for pi-stacking |
| 2,2-Difluorocyclopropyl | Cyclopropanation using difluorocarbene precursors | Altered electronic properties, potential for improved metabolic stability |
| trans-(1R,2S)-2-Aminocyclopropyl | Enantioselective synthesis via chiral catalysts | Introduction of a basic center, potential for new hydrogen bonding interactions |
| cis-(1S,2S)-2-Hydroxycyclopropyl | Diastereoselective epoxidation and subsequent ring opening | Introduction of a hydrogen bond donor/acceptor |
The expansion of the cyclopropane ring to cyclobutane (B1203170) or cyclopentane (B165970) serves as a common bioisosteric replacement strategy. nih.gov This modification alters the conformational constraints and the spatial arrangement of substituents, which can influence binding affinity and selectivity. The cyclobutane ring, for instance, is frequently used to increase molecular rigidity, which can enhance binding by minimizing the entropic penalty of ligand binding. nih.gov
The synthesis of cyclobutane analogues can be achieved through various methods, including photochemical [2+2] cycloadditions. researchgate.net For example, a novel photochemical protocol has been developed for the selective difluoromethylation of bicyclobutanes, offering a direct pathway to functionalized cyclobutane bioisosteres. researchgate.net Similarly, cyclopentane derivatives can be synthesized via [3+2] cycloaddition reactions, providing access to a diverse range of aminated cyclopentene (B43876) and cyclopentane structures.
| Analogue Ring System | Synthetic Method | Rationale for Modification |
| Cyclobutane | Photochemical [2+2] cycloaddition | Altered bond angles and conformational flexibility, potential for improved target engagement |
| Cyclopentane | [3+2] cycloaddition of cyclopropyl ketones with alkenes | Increased conformational freedom compared to cyclopropane, exploration of larger binding pockets |
| Oxetane | Paterno-Büchi reaction | Introduction of a hydrogen bond acceptor, improved solubility |
| Azetidine | Ring-closing metathesis of functionalized amines | Introduction of a basic center, altered pKa profile |
Modifications of the Methoxy (B1213986) Linkage
The methoxy group and the adjacent methylene (B1212753) bridge in 4-[(Cyclopropanemethoxy)methyl]thiophenol act as a linker connecting the cyclopropyl and thiophenyl moieties. Modifications to this linker can alter the molecule's flexibility, polarity, and metabolic stability.
Altering the length of the alkyl chain of the ether linkage can be achieved through homologation or by using shorter or longer chain starting materials. For instance, homologation of benzyl (B1604629) bromide derivatives can be accomplished via a formal insertion of diazo compounds into the C(sp²)-C(sp³) bond. nih.govnih.gov This reaction proceeds through a phenonium ion intermediate and can generate products with benzylic quaternary centers. nih.govnih.gov Conversely, shortening the chain would involve the synthesis of analogues with, for example, a direct cyclopropylmethoxy-thiophenol linkage, which can be synthesized from the corresponding aryl halide and cyclopropylmethanol.
| Linker Modification | Synthetic Strategy | Expected Outcome |
| -O-(CH₂)₂- | Williamson ether synthesis with 2-cyclopropylethanol | Increased linker length and flexibility |
| -O- | Direct etherification of thiophenol with a cyclopropylmethyl halide | Shortened linker, increased rigidity |
| -O-CH(CH₃)- | Use of 1-cyclopropylethanol (B1359789) in ether synthesis | Introduction of a chiral center, steric bulk |
Replacing the ether oxygen with other heteroatoms, such as sulfur (thioether) or selenium (selenoether), can significantly impact the linker's electronic properties, bond angles, and metabolic stability. Thioether analogues can be synthesized through the reaction of a thiolate with an appropriate alkyl halide. The introduction of heteroatoms can also provide new points for hydrogen bonding or other non-covalent interactions. nih.govnumberanalytics.com
| Heteroatom Linker | Synthetic Approach | Potential Physicochemical Changes |
| Thioether (-S-) | Reaction of 4-(chloromethyl)thiophenol with cyclopropylmethanethiol | Altered bond angles and lipophilicity, potential for metal coordination |
| Selenoether (-Se-) | Reaction of a selenolate with cyclopropylmethyl halide | Increased polarizability, potential for unique biological interactions |
| Sulfoxide (-SO-) | Oxidation of the corresponding thioether | Increased polarity and hydrogen bond accepting capacity |
| Sulfone (-SO₂-) | Further oxidation of the thioether or sulfoxide | Strong hydrogen bond acceptor, altered geometry |
| Amine (-NH-) | Reductive amination of cyclopropanecarboxaldehyde (B31225) with 4-aminobenzylthiol | Introduction of a basic center, hydrogen bond donor/acceptor |
Substituent Effects on the Thiophenol Aromatic Ring
EDGs, such as methoxy (-OCH₃) and amino (-NH₂) groups, increase the electron density of the aromatic ring, which can enhance its reactivity in electrophilic aromatic substitution reactions. researchgate.netorganic-chemistry.org In contrast, EWGs, like nitro (-NO₂) and cyano (-CN) groups, decrease the ring's electron density. The position of the substituent (ortho, meta, or para to the thiomethyl group) is also crucial in determining its effect.
The synthesis of substituted thiophenol derivatives can be achieved through various methods, including the copper-catalyzed coupling of aryl iodides with sulfur powder, followed by reduction. This method is compatible with a wide range of functional groups.
| Substituent (Position) | Hammett Constant (σp) | Electronic Effect | Potential Impact on Thiol pKa |
| -NO₂ (ortho/para) | +0.78 | Strong electron-withdrawing | Decrease |
| -CN (para) | +0.66 | Strong electron-withdrawing | Decrease |
| -Cl (para) | +0.23 | Weak electron-withdrawing | Slight Decrease |
| -H | 0.00 | Neutral | Reference |
| -CH₃ (para) | -0.17 | Weak electron-donating | Slight Increase |
| -OCH₃ (para) | -0.27 | Moderate electron-donating | Increase |
| -NH₂ (para) | -0.66 | Strong electron-donating | Significant Increase |
Electronic Modulation via Electronegative/Electropositive Groups at Different Positions
Electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), and halo (-F, -Cl) groups, decrease the electron density on the aromatic ring and on the sulfur atom. This generally reduces the nucleophilicity of the thiol group. Conversely, electron-donating groups (EDGs), like methoxy (-OCH3) and alkyl groups, increase the electron density, thereby enhancing the nucleophilicity of the sulfur.
The position of these substituents (ortho, meta, or para to the sulfur-containing side chain) is critical in determining their effect. For instance, a para-substituent will exert a more direct electronic influence on the sulfur atom through resonance effects, whereas an ortho-substituent will also introduce steric considerations.
To illustrate these principles, a series of hypothetical derivatives of this compound can be proposed. The synthesis of such compounds would typically involve standard aromatic substitution reactions on a suitably protected precursor. For example, nitration could introduce a nitro group, which can then be reduced to an amino group and further modified.
Table 1: Hypothetical Derivatives of this compound with Modulated Electronic Properties
| Substituent (Position) | Electronic Effect | Predicted Change in Nucleophilicity of Sulfur |
| -NO2 (ortho) | Strong Electron-Withdrawing | Significant Decrease |
| -CN (meta) | Strong Electron-Withdrawing | Moderate Decrease |
| -Cl (para) | Weak Electron-Withdrawing | Slight Decrease |
| -CH3 (ortho) | Weak Electron-Donating | Slight Increase |
| -OCH3 (para) | Strong Electron-Donating | Significant Increase |
Steric Effects of Bulky Substituents on Molecular Interactions
The introduction of sterically demanding groups can profoundly influence the conformation of the molecule and its ability to interact with other molecules or binding sites. Bulky substituents in proximity to the reactive thiol group or the cyclopropanemethoxy moiety can hinder or facilitate specific interactions.
The synthesis of such sterically hindered analogues would follow established synthetic routes, potentially requiring more forcing reaction conditions to overcome the steric barrier. The impact of these bulky groups can be evaluated through computational modeling and experimental binding assays.
Table 2: Hypothetical Sterically Hindered Analogues of this compound
| Bulky Substituent (Position) | Expected Steric Impact on Thiol Group | Potential Influence on Molecular Interactions |
| -C(CH3)3 (ortho) | High | Shielding of the thiol, restricted rotation of the side chain |
| -Phenyl (ortho) | High | Shielding and potential for π-stacking interactions |
| -C(CH3)3 (meta) | Low | Increased lipophilicity, altered molecular shape |
| -Si(CH3)3 (para) | Moderate | Increased size and lipophilicity at the para position |
Incorporation into Novel Heterocyclic Systems
Thiophenols are versatile precursors for the synthesis of various sulfur-containing heterocyclic compounds. nih.gov The incorporation of the this compound scaffold into novel heterocyclic systems, such as thiophenes and thiazoles, can lead to the discovery of compounds with unique chemical and biological properties.
For instance, reaction of the thiophenol with α-haloketones can lead to the formation of substituted thiophenes. The Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound, provides a route to thiazole derivatives. youtube.com In the context of this compound, this could involve initial conversion of the thiol to a thioamide followed by cyclization.
Another approach is the Gewald reaction, which can be used to synthesize 2-aminothiophenes from a ketone or aldehyde, a compound with an activated methylene group, and elemental sulfur. pharmaguideline.com These synthetic strategies open up a wide array of possibilities for creating a library of novel heterocyclic derivatives.
Table 3: Potential Heterocyclic Systems Derived from this compound
| Heterocyclic System | General Synthetic Approach | Potential for Further Functionalization |
| Thiophene (B33073) | Reaction with α-haloketones or dicarbonyl compounds pharmaguideline.comresearchgate.net | Substitution on the thiophene ring |
| Thiazole | Hantzsch synthesis from the corresponding thioamide youtube.compharmaguideline.com | Derivatization at various positions of the thiazole ring |
| Benzothiazole | Reaction with an oxidizing agent and a source of nitrogen | Fused ring system offers different electronic properties |
Isomeric Variations and Stereochemical Considerations for Enhanced Functionality
The presence of the cyclopropane ring in this compound introduces elements of stereochemistry that can be exploited for enhanced functionality. The cyclopropane ring itself can exist as cis/trans isomers if appropriately substituted. Furthermore, the attachment of the methoxy group to the cyclopropylmethyl moiety creates a chiral center if the cyclopropane ring is asymmetrically substituted.
The synthesis of specific stereoisomers can be achieved through stereoselective cyclopropanation reactions or by separation of diastereomers. For example, the use of chiral catalysts in the cyclopropanation step can favor the formation of one enantiomer over the other.
For example, the relationship between the cyclopropanemethoxy group and other substituents on the phenyl ring can lead to diastereomers with distinct properties. The relative orientation of these groups can influence intramolecular interactions and the preferred conformation of the molecule in solution.
Table 4: Potential Isomeric and Stereochemical Variations
| Type of Isomerism | Structural Feature | Potential for Enhanced Functionality |
| Geometric Isomerism | Substitution on the cyclopropane ring | Cis/trans isomers may have different spatial arrangements and binding affinities |
| Enantiomers | Chiral center at the cyclopropylmethyl carbon | Different enantiomers may exhibit distinct biological activities |
| Diastereomers | Multiple chiral centers | Separation and testing of individual diastereomers can identify the most active isomer |
Future Research Directions and Perspectives
Development of More Sustainable and Atom-Economical Synthetic Routes
Future synthetic research on 4-[(cyclopropanemethoxy)methyl]thiophenol will likely prioritize the incorporation of green chemistry principles to enhance sustainability and atom economy.
Green Chemistry Approaches to Thiophenol and Cyclopropane (B1198618) Synthesis
The synthesis of the thiophenol component of the target molecule could be made more sustainable by moving away from traditional methods that may use harsh reagents. Modern copper-catalyzed C-S coupling reactions, for instance, allow for the direct synthesis of aryl thiols from aryl halides using elemental sulfur or sodium sulfide, often under milder conditions and with higher yields. organic-chemistry.org Research could focus on adapting these methods, potentially using more environmentally benign solvents or even solvent-free conditions. organic-chemistry.org
For the cyclopropane moiety, green approaches are actively being developed. researchgate.netthieme-connect.de A promising avenue is the use of photocatalysis or biocatalysis for cyclopropanation reactions, which can proceed under mild conditions and with high stereoselectivity. researchgate.netacs.org Another sustainable method is mechanochemistry, where reactions are induced by ball milling, often in the absence of bulk solvents, which significantly reduces waste. rsc.org Future work could explore a mechanochemical Simmons-Smith type reaction or a photodenitrogenation of a corresponding pyrazoline to construct the cyclopropyl (B3062369) group in a greener fashion. acs.orgrsc.org
A hypothetical comparison of a traditional versus a green synthetic route for a key intermediate is presented in Table 1.
Table 1: Hypothetical Comparison of Synthetic Routes for a Cyclopropane Intermediate
| Parameter | Traditional Route (e.g., Modified Simmons-Smith) | Potential Green Route (e.g., Mechanochemical) |
|---|---|---|
| Solvent | Diethyl ether, Dichloromethane | Solvent-free or minimal solvent |
| Reagents | Diiodomethane, Zinc-Copper couple | Diiodomethane, Activated Zinc (ball-milled) |
| Energy Input | Heating (reflux) | Mechanical energy (milling) |
| By-products | Zinc iodide salts in solvent waste | Solid zinc iodide, easily separated |
| E-Factor (Hypothetical) | ~15-25 | ~5-10 |
Advanced Mechanistic Investigations Utilizing In-situ Spectroscopic Techniques and Refined Theoretical Methods
A deeper understanding of the reaction mechanisms involved in the synthesis and potential applications of this compound is crucial for optimization. Future studies could employ in-situ spectroscopic techniques, such as ReactIR or in-situ NMR, to monitor reaction progress in real-time. This would allow for the identification of transient intermediates and the elucidation of kinetic profiles, providing insights that are not achievable through traditional offline analysis.
Furthermore, refined theoretical methods, like Density Functional Theory (DFT) calculations, could be used to model reaction pathways. For example, DFT could help to understand the transition states in the cyclopropanation step or the C-S bond formation. Such computational studies can predict reaction outcomes, guide the choice of catalysts, and explain observed stereoselectivities. researchgate.net
Exploration of Novel Catalytic and Materials Science Applications Beyond Current Scope
The functional groups within this compound suggest a range of potential applications in catalysis and materials science. The thiol group is a well-known ligand for various metals and can also be used to functionalize surfaces, such as gold nanoparticles. Future research could explore the use of this compound as a ligand in transition metal catalysis, where the cyclopropane moiety could influence the steric and electronic properties of the catalyst.
In materials science, the ability of thiols to form self-assembled monolayers (SAMs) on surfaces could be exploited. The cyclopropanemethoxy tail group would create a unique interface with specific properties of thickness, hydrophobicity, and reactivity. The strained cyclopropane ring within the SAM could be opened under specific stimuli (e.g., chemical, thermal, or photochemical), providing a mechanism for responsive surfaces.
Bio-inspired Chemical Transformations and Biomimetic Applications Involving the Compound
Nature utilizes cyclopropane rings in the fatty acids of some bacteria, and the thiol group is central to the function of enzymes like cysteine proteases. This provides inspiration for future research. One could investigate if the cyclopropane ring in this compound can act as a mechanism-based inactivator for certain enzymes, a strategy used in drug design.
Biomimetic applications could involve using the compound as a building block in the synthesis of analogues of natural products. The unique spatial arrangement of the functional groups might mimic the active site of an enzyme or a receptor binding motif, making it a valuable scaffold for medicinal chemistry explorations.
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
To accelerate the exploration of the synthetic routes and applications of this compound, its synthesis could be adapted to flow chemistry platforms. Flow chemistry offers advantages in terms of safety (especially for potentially hazardous reactions), scalability, and precise control over reaction parameters like temperature and time.
Integrating a flow reactor with automated sampling and analysis would enable high-throughput screening of reaction conditions, catalysts, and substrates. This would rapidly generate large datasets for optimizing the synthesis and for exploring the compound's reactivity in various chemical transformations, significantly speeding up the research and development cycle. A potential high-throughput screening setup is outlined in Table 2.
Table 2: Illustrative Parameters for High-Throughput Screening in Flow Chemistry
| Variable Parameter | Range of Investigation | Monitored Output |
|---|---|---|
| Temperature | 20 °C to 150 °C | Yield (%) |
| Residence Time | 1 minute to 60 minutes | Purity (by UPLC) |
| Catalyst Loading | 0.1 mol% to 5 mol% | Turnover Number |
| Reagent Stoichiometry | 1.0 to 2.0 equivalents | By-product Formation |
Q & A
Basic: What synthetic strategies are recommended for preparing 4-[(Cyclopropanemethoxy)methyl]thiophenol?
Answer:
Key synthetic routes include:
- Cyclization with sulfur and triethylamine : Adaptable from methods used for thiophene derivatives, where sulfur facilitates ring closure (e.g., synthesis of 2-amino-5-acetylthiophenes in ).
- Alkylation of thiophenol precursors : Introduce the cyclopropanemethoxy group via nucleophilic substitution or Michael addition. For example, catalytic TBAF·3H2O enables direct thiol-acrylic acid conjugation, as demonstrated in cross-linker synthesis ().
- Protection-deprotection strategies : Use benzyl or acetyl groups to shield reactive sites during synthesis, followed by selective cleavage (e.g., HBr in HOAc for deprotection, as in ).
Critical Considerations : Optimize reaction pH and initiators (e.g., triethylamine) to suppress disulfide formation and enhance yield .
Advanced: How does the cyclopropane methoxy group influence the compound’s electronic and steric properties?
Answer:
The cyclopropane ring introduces:
- Steric strain : Distorts bond angles, potentially hindering nucleophilic attack at the sulfur center.
- Electronic effects : The methoxy group’s electron-donating nature may alter the thiol’s acidity. DFT studies (B3LYP/6-311++G**) on halogenated thiophenols ( ) suggest electronegative substituents significantly affect vibrational modes and charge distribution. For the cyclopropane derivative, Natural Bond Orbital (NBO) analysis can quantify hyperconjugative interactions between the methoxy group and thiophenol ring .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR (1H/13C) : Assign peaks for cyclopropane (δ ~1.0–2.0 ppm for CH2, ring protons) and methoxy (δ ~3.3–3.5 ppm). Compare with data for 4-(trifluoromethoxy)thiophenol ( ).
- IR Spectroscopy : Identify S-H stretches (~2550 cm⁻¹) and cyclopropane C-H stretches (~3050 cm⁻¹).
- HRMS : Confirm molecular weight (e.g., [M+H]+ for C11H14O2S: 226.0764). provides HRMS validation protocols for thiophenol derivatives .
Advanced: How can data contradictions in reaction kinetics be resolved for thiophenol-based systems?
Answer:
- Kinetic modeling : Use competition experiments () to isolate rate-determining steps. For example, sodium thiophenoxide’s reactivity dominates over thiophenol in 2,4-dinitrofluorobenzene reactions, masking thiol participation.
- Solvent/initiator screening : Polar aprotic solvents (DMF) and tertiary amines (triethylamine) favor nucleophilic pathways, while chloroform supports ion-pair mechanisms ( ).
- Computational validation : DFT studies (e.g., ) predict solvent-dependent activation barriers, aiding mechanistic interpretation .
Advanced: What strategies mitigate thiol oxidation during synthesis or storage?
Answer:
- Inert conditions : Conduct reactions under nitrogen/argon to prevent disulfide formation.
- Stabilizers : Add tris(2-carboxyethyl)phosphine (TCEP) or thiol-specific antioxidants (e.g., TIS in ).
- Low-temperature storage : Store at –20°C in amber vials with desiccants to reduce autoxidation.
Validation : Monitor thiol integrity via Ellman’s assay (UV-Vis at 412 nm) or LC-MS .
Basic: What are the primary applications of this compound in materials science?
Answer:
- Self-assembled monolayers (SAMs) : The thiol group binds to gold surfaces, while the cyclopropane methoxy tail modulates wettability. shows disordered SAMs for thiophenol vs. ordered monolayers for longer-chain analogs.
- Cross-linking agents : Use in bifunctional linkers for protein conjugation (e.g., NHS ester activation, as in ).
- Polymer modification : Incorporate into thiol-ene click reactions for functionalized hydrogels .
Advanced: How do steric effects from the cyclopropane group impact regioselectivity in substitution reactions?
Answer:
- Steric hindrance : The bulky cyclopropane methoxy group directs electrophilic attacks to less hindered positions (e.g., para to sulfur in aromatic systems).
- Substituent tuning : Compare with methyl or trifluoromethoxy analogs ( ) to isolate steric vs. electronic contributions.
- Computational modeling : Transition-state analysis (e.g., ) predicts regioselectivity trends .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile thiols (pungent odor).
- PPE : Wear nitrile gloves and safety goggles; thiophenols can cause skin/eye irritation ().
- Spill management : Neutralize with oxidizing agents (e.g., NaOCl) to convert thiols to less toxic sulfonic acids .
Advanced: How can environmental persistence or toxicity be assessed for this compound?
Answer:
- Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri bioluminescence tests to evaluate acute toxicity.
- Degradation studies : Probe photolytic/hydrolytic stability under simulated environmental conditions (pH 4–9, UV light).
- Bioaccumulation potential : Calculate logP (estimated ~2.5–3.0 via ChemDraw) to predict lipid solubility .
Advanced: What computational tools predict the compound’s reactivity in catalytic systems?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311++G** ( ) to analyze frontier orbitals (HOMO-LUMO gaps) for redox activity.
- Molecular docking : Screen for interactions with enzymes (e.g., glutathione transferases) using AutoDock Vina.
- ReaxFF MD simulations : Model thermal decomposition pathways for high-temperature applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
